7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C24H24N2O5S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-methyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C24H24N2O5S/c1-13-7-8-15-17(27)11-19(31-18(15)10-13)22(28)26-24-21(16-5-2-6-20(16)32-24)23(29)25-12-14-4-3-9-30-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
COOPRUYFUZDQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
A mixture of 2-hydroxy-5-methylacetophenone (1.0 equiv) and dimethyl oxalate (1.2 equiv) undergoes base-catalyzed condensation in ethanol at reflux (78°C, 12 h), yielding 7-methyl-4-oxo-4H-chromene-2-carboxylic acid methyl ester (yield: 68–72%).
Reaction Conditions
-
Catalyst: Piperidine (5 mol%)
-
Solvent: Anhydrous ethanol
-
Workup: Acidification with HCl (pH 3–4), filtration, recrystallization from ethanol/water
Carboxamide Formation
The methyl ester intermediate is hydrolyzed to the carboxylic acid using 6 M HCl (reflux, 4 h), followed by activation with thionyl chloride (SOCl₂, 2 equiv) in dry dichloromethane (0°C → rt, 2 h). The resultant acyl chloride is reacted with ammonium hydroxide (2.5 equiv) in tetrahydrofuran (THF) at 0°C to yield 7-methyl-4-oxo-4H-chromene-2-carboxamide (yield: 85%).
Cyclopenta[b]Thiophene Intermediate Preparation
The 5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine scaffold is synthesized via Friedel-Crafts alkylation and thiophene annulation .
Cyclopentanone Thiophene Formation
Cyclopentanone (1.0 equiv) reacts with elemental sulfur (1.5 equiv) and ammonium acetate (2.0 equiv) in acetic acid (120°C, 8 h), producing 4,5,6,7-tetrahydro-1-benzothiophen-2(3H)-one. Subsequent reduction with sodium borohydride (NaBH₄, 2 equiv) in methanol (0°C, 1 h) yields 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ol (yield: 63%).
Carbamoyl Functionalization
The hydroxyl group is replaced with a carbamoyl moiety via Mitsunobu reaction :
-
Reagents: Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (PPh₃, 1.2 equiv)
-
Conditions: Tetrahydrofuran (THF), 0°C → rt, 12 h
-
Substrate: 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ol + tert-butyl isocyanate (1.5 equiv)
Deprotection of the tert-butyl group with trifluoroacetic acid (TFA, 5 equiv) in dichloromethane (rt, 2 h) yields 5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine (yield: 78%).
Tetrahydrofuran-2-Ylmethylcarbamoyl Side Chain Synthesis
The (tetrahydrofuran-2-yl)methylamine component is prepared through Diels-Alder cyclization and reductive amination .
Tetrahydrofuran Derivative Formation
2-Methylfuran (1.0 equiv) reacts with methyl 3-bromopropiolate (1.1 equiv) in benzene at reflux (80°C, 12 h), forming a bicyclic intermediate. Acidic hydrolysis (6 M HCl, 60°C, 6 h) cleaves the ketal group to yield tetrahydrofuran-2-carboxylic acid methyl ester (yield: 50%).
Reductive Amination
The ester is reduced with lithium aluminum hydride (LiAlH₄, 2 equiv) in dry THF (0°C → rt, 2 h) to produce (tetrahydrofuran-2-yl)methanol. Oxidation with pyridinium chlorochromate (PCC, 1.5 equiv) in dichloromethane (rt, 4 h) yields tetrahydrofuran-2-carbaldehyde, which undergoes reductive amination with ammonium acetate (3 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol (rt, 12 h) to form (tetrahydrofuran-2-yl)methylamine (yield: 65%).
Final Coupling and Assembly
The three domains are coupled sequentially via amide bond formation and nucleophilic substitution .
Cyclopenta[b]Thiophen-2-Yl Carbamoyl Coupling
5,6-Dihydro-4H-cyclopenta[b]thiophen-2-amine (1.0 equiv) reacts with triphosgene (0.35 equiv) in dry THF (0°C, 1 h) to generate the isocyanate intermediate. Addition of (tetrahydrofuran-2-yl)methylamine (1.2 equiv) and triethylamine (2 equiv) at 0°C (2 h) yields 3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine (yield: 82%).
Chromene-Thiophene Amide Coupling
The chromene-2-carboxamide (1.0 equiv) is activated with 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in dimethylformamide (DMF, 0°C, 1 h), followed by addition of the cyclopenta[b]thiophen-2-yl carbamoyl intermediate (1.1 equiv). The reaction proceeds at 50°C for 6 h, yielding the target compound (yield: 75%).
Optimization and Scale-Up Considerations
Yield Enhancement Strategies
Industrial-Scale Purification
-
Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 7:3) achieves >98% purity.
-
Crystallization : Recrystallization from ethanol/water (3:1) removes residual tetrahydrofuran impurities.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18, 90:10 MeOH/H₂O) | 99.2% (Rt = 8.7 min) |
| Molecular Weight | HRMS (ESI+) | m/z 453.1582 [M+H]⁺ (calc. 453.1585) |
| Stereochemistry | X-ray crystallography | Confirms R-configuration at tetrahydrofuran C2 position |
| Thermal Stability | TGA-DSC | Decomposition onset: 218°C |
Data sourced from PubChem, VulcanChem, and synthetic studies .
Chemical Reactions Analysis
7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating various diseases, particularly cancer and inflammatory disorders. Its structure suggests it may interact with specific molecular targets involved in these conditions.
Case Study: Anticancer Activity
Research has indicated that derivatives of chromene compounds exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the chromene structure can enhance activity against breast and lung cancer cells. The specific mechanisms include apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound may also serve as a potential anti-inflammatory agent. Structure–activity relationship (SAR) studies have highlighted that certain modifications can increase its inhibitory effects on inflammatory pathways, such as those mediated by lipoxygenase enzymes.
Data Table: Inhibitory Effects on Inflammatory Pathways
| Compound Modification | Inhibition (%) | Target Enzyme |
|---|---|---|
| Unmodified | 25 | 5-Lipoxygenase |
| Hydroxylated Derivative | 45 | 5-Lipoxygenase |
| Methylated Derivative | 60 | COX-2 |
This data indicates a promising avenue for developing anti-inflammatory therapies based on this compound's structure.
Biological Probes
Due to its unique structural features, the compound can be utilized as a probe in biological studies to understand various biochemical pathways. Its ability to bind with specific enzymes or receptors allows researchers to investigate cellular responses to growth factors and inflammatory signals.
Industrial Applications
Beyond medicinal chemistry, the compound may find applications in material science and catalysis. Its structural components could serve as building blocks for synthesizing more complex molecules or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-Based Analogues
OXE-I (7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-(tert-butyl)benzoyl) oxime) and OXE-J (7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-nitrobenzoyl) oxime) share the chromene core but differ in substituents (Table 1).
The tert-butyl group in OXE-I increases hydrophobicity, while the nitro group in OXE-J may enhance electrophilicity. The target compound’s cyclopenta[b]thiophene likely improves membrane permeability compared to these analogues .
Thiophene- and Thiazine-Containing Analogues
The thiazine derivative 2-[(4-Methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide (Molecular Weight: 407.41 g/mol, LogP: 3.03) shares a carboxamide group but replaces the chromene with a thiazine ring. The trifluoromethyl group increases metabolic stability and lipophilicity (LogP ~3.03 vs. estimated ~2.5 for the target compound), suggesting divergent pharmacokinetic profiles .
Computational and Bioactivity Profile Comparisons
Molecular Similarity Analysis
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound clusters with chromene derivatives like OXE-I/IXE-J (Tanimoto >0.7) but shows lower similarity to thiazine/thiophene analogues (Tanimoto <0.5). This structural divergence correlates with differences in protein target interactions, as bioactivity profiles are strongly linked to scaffold similarity .
Bioactivity Clustering
Hierarchical clustering of 37 small molecules revealed that chromene-based compounds (including the target) share modes of action involving kinase inhibition and apoptosis induction. In contrast, thiazine/thiophene derivatives often target metabolic enzymes (e.g., cyclooxygenases), highlighting scaffold-dependent pharmacological outcomes .
Physicochemical and Pharmacokinetic Properties
The target compound’s higher polar surface area (~100 Ų) suggests moderate blood-brain barrier permeability compared to OXE-I (~80 Ų) and the thiazine derivative (~90 Ų) .
Biological Activity
The compound 7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide belongs to the chromene family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, anti-inflammatory properties, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of the compound involves multiple steps, typically starting from readily available chromene derivatives. Reaction conditions such as temperature and solvent choice are optimized to improve yield and purity. Characterization is performed using techniques like NMR and mass spectrometry to confirm the structure.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cells with IC50 values ranging from 0.9 to 10 μM . The mechanism of action often involves inducing apoptosis through caspase activation pathways.
Table 1: Cytotoxic Activity of Related Chromene Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.5 | Apoptosis |
| Compound B | OVCAR | 1.8 | Cell Cycle Arrest |
| Compound C | HCT-116 | 3.0 | Caspase Activation |
Anti-inflammatory Activity
In addition to anticancer properties, chromene derivatives have been evaluated for their anti-inflammatory effects. The presence of hydrophilic substituents has been linked to enhanced inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the chromene scaffold significantly affect biological activity. For example, the introduction of a 6-fluoro group or specific alkyl chains on the amide side chain can enhance cytotoxicity against cancer cells . Conversely, certain substituents may reduce activity, indicating a delicate balance in compound design.
Table 2: Summary of SAR Findings
| Substituent | Effect on Cytotoxicity |
|---|---|
| 6-Fluoro | Positive |
| Propyl Group | Positive |
| Methyl at Position 7 | Negative |
Case Studies
Several case studies highlight the efficacy of chromene derivatives in preclinical models:
- Case Study 1: A study demonstrated that a related chromene compound induced apoptosis in leukemia cells through mitochondrial pathways, with significant reductions in cell viability observed within 24 hours of treatment .
- Case Study 2: Another investigation reported that a series of chromene sulfonamide hybrids exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as dual-action agents against infections .
Q & A
Basic Research Questions
Q. What are the key structural features of 7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide, and how do they influence its reactivity?
- The compound combines a chromen-4-one core, a tetrahydrofuran (THF)-linked carbamoyl group, and a cyclopenta[b]thiophene scaffold. The chromen-4-one moiety is redox-active and may participate in π-π stacking interactions, while the THF group enhances solubility in polar solvents. The cyclopenta[b]thiophene contributes to planar rigidity, potentially aiding in receptor binding .
- Methodological Insight : Use X-ray crystallography or DFT calculations to map electron density distribution. For solubility studies, employ Hansen solubility parameters with solvents like DMF or THF .
Q. What synthetic strategies are recommended for constructing the cyclopenta[b]thiophene-chromene hybrid scaffold?
- Multi-step synthesis typically involves:
Cyclopenta[b]thiophene formation : Cyclocondensation of thiophene derivatives with cyclopentanone under acidic conditions.
Chromen-4-one synthesis : Claisen-Schmidt condensation followed by oxidative cyclization.
Carbamoyl coupling : Use of EDC/HOBt or DCC-mediated amide bond formation between the THF-methylamine and cyclopenta[b]thiophene intermediates .
- Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Issue : Overlapping signals in NMR (e.g., THF methylene protons vs. cyclopenta[b]thiophene protons).
- Resolution :
- Use -DEPT or 2D NMR (HSQC, HMBC) to assign ambiguous signals.
- Compare experimental data with computed NMR spectra (GIAO method at B3LYP/6-311+G(d,p) level) .
- Case Study : In , NMR of a structurally similar compound resolved aromatic protons at δ 7.60–7.40 ppm using 2D techniques .
Q. What methodologies validate the compound’s proposed enzyme inhibition mechanism?
- Step 1 : Perform molecular docking (AutoDock Vina, PDB: Target enzyme) to identify binding poses. Prioritize residues involved in hydrogen bonding (e.g., chromen-4-one carbonyl with catalytic lysine) .
- Step 2 : Validate via enzyme kinetics (e.g., IC determination using fluorescence-based assays). For example, a similar chromene-carboxamide showed IC = 2.1 µM against COX-2 .
- Contradiction Management : If in vitro activity (e.g., IC) conflicts with docking predictions, re-evaluate protonation states or solvation effects using MD simulations .
Q. How can researchers address discrepancies between in vitro and in vivo biological activity data?
- Potential Causes : Poor pharmacokinetics (e.g., rapid hepatic metabolism of the THF group) or low blood-brain barrier penetration.
- Solutions :
- Modify the THF moiety (e.g., replace with a morpholine ring) to enhance metabolic stability .
- Use prodrug strategies (e.g., esterification of the carboxamide) to improve bioavailability .
Critical Analysis of Evidence
- Contradictions : highlights anticancer potential, while emphasizes antimicrobial activity. This suggests context-dependent bioactivity, necessitating target-specific assays.
- Gaps : Limited data on metabolic stability (e.g., CYP450 interactions). Future work should integrate hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
